![molecular formula C24H23FN4S B2532274 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670271-02-0](/img/structure/B2532274.png)
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine
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Overview
Description
The compound “4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .
Synthesis Analysis
The synthesis of this compound or its analogues involves various chemical reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the replacement of the naphthalene moiety with the benzene moiety, the addition of chloride to the meta position of this benzene moiety, and the addition of the methyl group to the meta position or the ethyl or oxymethyl group to the para position of this benzene moiety .Scientific Research Applications
- Structure-activity relationship studies revealed that specific modifications affect its inhibitory effects on both ENT1 and ENT2 .
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Antibacterial Potential
Anticancer Properties
Mechanism of Action
Target of Action
The primary targets of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a lasting effect once administered .
Result of Action
The molecular and cellular effects of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine’s action include the reduced uptake of uridine in cells expressing ENT1 and ENT2 . This can potentially affect nucleotide synthesis and adenosine function, as well as the efficacy of chemotherapy drugs that rely on ENTs for cellular uptake.
properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4S/c1-16-7-9-18(10-8-16)21-17(2)30-24-22(21)23(26-15-27-24)29-13-11-28(12-14-29)20-6-4-3-5-19(20)25/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMUODWDWVRMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine |
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